4-Chloro-N-methylpicolinamide is a chemical compound that serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been extensively studied due to their potential applications in the field of medicine, particularly as antitumor and antimalarial agents. The research on this compound and its derivatives is crucial as it contributes to the development of new therapeutic strategies for the treatment of various diseases, including cancer and malaria123.
The novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their potential as antitumor agents. These derivatives have been tested in vitro against different tumor cell lines and have shown promising results in inhibiting tumor growth. The in vivo experiments further support their efficacy, as seen in the increased survival of mice with colon carcinoma. These findings suggest that these derivatives could be developed into effective antitumor drugs1.
The synthesis of derivatives with antimalarial effects represents another significant application of 4-Chloro-N-methylpicolinamide. The synthesized compounds have displayed potent antimalarial activity in animal models, indicating their potential use in the treatment of malaria. This is particularly important as malaria remains a major global health issue, and the development of new antimalarial drugs is critical in the fight against this disease2.
4-Chloro-N-methylpicolinamide is also an important intermediate in the synthesis of other biologically active compounds. For example, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an intermediate for many small molecule inhibitors, has been optimized to improve yield and reduce environmental impact. These small molecule inhibitors can target specific signaling pathways in cancer cells, preventing growth and promoting apoptosis. The optimized synthesis method makes the production of such inhibitors more suitable for industrial applications3.
The synthesis of 4-Chloro-N-methylpicolinamide typically involves the reaction of 4-chloropicolinic acid or its derivatives with methylamine. A common method described in literature involves the following steps:
The yield for this synthesis can be quite high, often exceeding 80%, indicating efficient conversion under optimized conditions.
The molecular structure of 4-Chloro-N-methylpicolinamide features a pyridine ring substituted with a chlorine atom at the 4-position and an amide functional group attached to a methyl group at the nitrogen atom. The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
4-Chloro-N-methylpicolinamide participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-Chloro-N-methylpicolinamide primarily involves its role as a protein kinase inhibitor. It targets specific kinases involved in signaling pathways that regulate cell growth and proliferation:
These mechanisms underline its potential utility in cancer therapy.
4-Chloro-N-methylpicolinamide has several notable applications:
4-Chloro-N-methylpicolinamide (CAS Registry Number: 220000-87-3) is a halogen-substituted heterocyclic carboxamide with the systematic name 4-chloro-N-methylpyridine-2-carboxamide. Its molecular formula is C₇H₇ClN₂O, corresponding to a molecular weight of 170.60 g/mol [3] [4]. Structurally, it features a pyridine ring substituted with a chlorine atom at the 4-position and a methylcarboxamide group (-CONHCH₃) at the 2-position. This arrangement creates a hydrogen-bond donor (N-H) and acceptor (C=O) motif critical for molecular recognition in biological systems [8]. The crystalline solid exhibits a pale-yellow appearance with a melting point range of 41–43°C [3] [4]. Its predicted boiling point (317.8±27.0°C) and density (1.264±0.06 g/cm³) reflect moderate thermal stability and molecular packing characteristics [3].
The chlorine atom at the pyridine 4-position provides both steric and electronic effects that influence reactivity. This position is electronically activated toward nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carboxamide group, making it a strategic handle for further derivatization [5]. The methyl group on the amide nitrogen prevents undesirable metabolic N-hydroxylation while maintaining optimal steric bulk for target binding interactions, as confirmed in structure-activity relationship (SAR) studies of kinase inhibitors [5] [8].
Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide
Property | Value | Reference |
---|---|---|
CAS Registry Number | 220000-87-3 | [3] |
Molecular Formula | C₇H₇ClN₂O | [3] |
Molecular Weight | 170.60 g/mol | [3] |
Appearance | Pale-yellow crystalline solid | [4] |
Melting Point | 41–43°C | [3] |
Predicted Boiling Point | 317.8 ± 27.0 °C | [3] |
Predicted Density | 1.264 ± 0.06 g/cm³ | [3] |
pKa (Predicted) | 13.41 ± 0.46 | [3] |
The significance of 4-Chloro-N-methylpicolinamide emerged through systematic medicinal chemistry optimization during the development of multikinase inhibitors. Early work at Bayer Corporation identified the picolinamide core as a privileged scaffold for kinase inhibition [5]. Researchers discovered that carboxamide functionality at the pyridine 2-position was essential for binding potency in the adenosine triphosphate (ATP) pockets of kinases, with primary amides initially showing superior activity due to additional hydrogen-bond donation [5]. However, metabolic stability studies revealed vulnerabilities in primary amides, prompting exploration of secondary amides. Among these, the N-methyl variant emerged as optimal – it retained significant potency while improving pharmacokinetic properties by reducing first-pass metabolism [5].
The strategic placement of chlorine at the 4-position resulted from deliberate SAR exploration. This halogen served dual purposes: it provided electronic modulation of the pyridine ring, enhancing the leaving group capability necessary for nucleophilic displacement reactions, and contributed to hydrophobic interactions within kinase binding pockets [7]. The discovery that this specific substitution pattern enabled potent inhibition of Raf kinases while maintaining selectivity profiles propelled 4-Chloro-N-methylpicolinamide into prominence as a versatile building block [5].
The compound's synthetic accessibility further cemented its importance. Early routes utilized commercially available 2-picolinic acid, which underwent chlorination followed by amidation with methylamine [3] [5]. Scalable industrial syntheses were subsequently developed, such as the direct reaction of methyl 4-chloropicolinate with methylamine, enabling cost-effective production at kilogram scales for drug manufacturing [3] [7].
4-Chloro-N-methylpicolinamide serves as an indispensable synthetic intermediate for clinically approved tyrosine kinase inhibitors, most notably Sorafenib (Nexavar®) and Regorafenib (Stivarga®) [3] [7]. Its chemical architecture provides two critical functionalities for sequential elaboration: the 4-chloro group as a site for nucleophilic displacement and the N-methylpicolinamide moiety as a kinase-binding pharmacophore.
In Sorafenib synthesis, 4-Chloro-N-methylpicolinamide undergoes nucleophilic aromatic substitution with 4-aminophenol to form the key intermediate 4-(4-aminophenoxy)-N-methylpicolinamide [7]. This intermediate subsequently reacts with 4-chloro-3-trifluoromethylphenyl isocyanate to form the ureido bridge, completing the Sorafenib structure [7]. The efficiency of this two-step sequence relies critically on the activation of the 4-chloro group toward displacement by the phenoxy nucleophile, attributable to the electron-deficient nature of the pyridine ring enhanced by the ortho-carboxamide group [5] [7].
Table 2: Structure-Activity Relationship Insights from Key Derivatives
Structural Modification | Biological Consequence | Reference |
---|---|---|
Replacement of chlorine with hydrogen | Drastic reduction in kinase inhibitory activity | [5] |
Replacement of N-methyl with N-ethyl | Decreased potency due to steric bulk | [5] |
Conversion to primary amide (N-H) | Increased metabolic instability despite higher potency | [5] |
Meta-trifluoromethyl on aryl appendage | Enhanced antiproliferative activity (e.g., derivative 5q) | [2] |
Beyond Sorafenib, this intermediate has enabled diverse anticancer agent development. Molecular hybridization strategies have conjugated it to bioactive scaffolds like 2,4,5-trimethylpyridin-3-ols to create compounds with dual inhibition of Raf kinases and angiogenesis pathways [5]. These hybrids retain the N-methylpicolinamide moiety as the essential kinase-binding component while appending additional pharmacophores targeting tumor microenvironment processes. For example, compound 6 from such hybridization showed potent antitumor activity in xenograft models with reduced cytotoxicity toward normal epithelial cell lines (H6c7 and CCD841) compared to Sorafenib [5].
Additionally, derivatives like 4-(4-formamidophenylamino)-N-methylpicolinamide exhibit direct anticancer properties. Compound 5q demonstrated broad-spectrum antiproliferative activity against HepG2 (liver) and HCT116 (colon) cancer cell lines at low micromolar concentrations (IC₅₀ = 6.6 μM and 5.3 μM, respectively), significantly outperforming Sorafenib in vitro [2]. In vivo studies revealed that 5q prolonged survival in colon carcinoma mouse models by suppressing angiogenesis and inducing apoptosis and necrosis, with tumor suppression rates reaching 70–90% [2]. These examples underscore how 4-Chloro-N-methylpicolinamide serves not only as an intermediate but also as a structural template for novel agent design.
The deuterated analogue (4-chloro-N-(methyl-d₃)picolinamide, CAS 1189858-48-7) has also been synthesized for use in metabolic studies and as an internal standard in mass spectrometry-based quantification of Sorafenib and metabolites, highlighting its continued importance in drug development analytics [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9